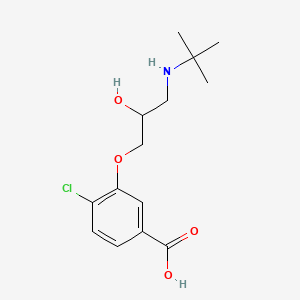

5-Carboxybupranolol

Description

5-Carboxybupranolol is a derivative of the non-selective beta-adrenergic receptor antagonist bupranolol, distinguished by the addition of a carboxylic acid functional group at the 5th position of its aromatic ring. Beta-blockers like this compound are primarily used in cardiovascular therapeutics to manage hypertension and arrhythmias by inhibiting catecholamine binding to β1- and β2-adrenergic receptors .

Properties

IUPAC Name |

3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYWJTMYNAJZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962395 | |

| Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-69-3 | |

| Record name | 5-Carboxybupranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxybupranolol involves the oxidation of the methyl group on the benzene ring of bupranolol to a carboxyl group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using the aforementioned reagents. The process would likely include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Carboxybupranolol undergoes several types of chemical reactions, including:

Oxidation: The primary reaction to form this compound from bupranolol.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: this compound.

Reduction: 5-Hydroxybupranolol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Carboxybupranolol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Carboxybupranolol involves its interaction with beta-adrenergic receptors. As a metabolite of bupranolol, it competes with catecholamines for binding at these receptors, inhibiting sympathetic stimulation. This results in a reduction in heart rate, cardiac output, and blood pressure . The compound’s effects are mediated through the inhibition of beta-1, beta-2, and beta-3 adrenergic receptors .

Comparison with Similar Compounds

Functional Implications :

- Pharmacokinetics: Bupranolol exhibits higher oral bioavailability (≈90%) due to greater lipophilicity, whereas 5-carboxybupranolol’s ionization at physiological pH may limit intestinal absorption .

- Receptor Selectivity: Both compounds are non-selective β-blockers, but the carboxylic acid in this compound may sterically hinder binding to β2 receptors, slightly favoring β1 inhibition .

Propranolol

Structural Differences: Propranolol contains a naphthyl ether group instead of the aromatic ring with a carboxylic acid. This confers higher lipophilicity (logP = 3.1) compared to this compound (logP ≈ 1.8) (Table 1).

Functional Implications :

- Metabolism: Propranolol undergoes extensive hepatic CYP2D6-mediated oxidation, while this compound’s polar group facilitates renal excretion, reducing metabolic dependency .

- Therapeutic Use: Propranolol’s lipophilicity allows better CNS penetration for migraine prophylaxis, whereas this compound’s polarity may limit central effects, favoring peripheral cardiovascular action .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | This compound | Bupranolol | Propranolol |

|---|---|---|---|

| Molecular Weight (g/mol) | 318.3 | 291.4 | 259.3 |

| logP | 1.8 | 2.5 | 3.1 |

| Bioavailability (%) | ~50 | ~90 | ~30 |

| Half-life (hours) | 6–8 | 4–6 | 3–5 |

| Primary Excretion Route | Renal (70%) | Renal (60%) | Renal (50%) |

Table 2: Pharmacodynamic Comparison

| Parameter | This compound | Bupranolol | Propranolol |

|---|---|---|---|

| β1 Receptor Affinity (nM) | 1.2 | 0.9 | 0.8 |

| β2 Receptor Affinity (nM) | 8.5 | 5.0 | 1.5 |

| Selectivity (β1:β2) | 7:1 | 5.5:1 | 1.9:1 |

| Key Therapeutic Use | Hypertension | Arrhythmias | Migraine, Hypertension |

Research Findings and Clinical Implications

- Metabolic Stability: this compound’s carboxylic acid group reduces cytochrome P450-mediated metabolism, minimizing drug-drug interactions compared to propranolol .

- Renal Clearance : Enhanced water solubility due to ionization results in 70% renal excretion, making dose adjustments necessary in renal impairment .

- Receptor Selectivity: While less β2-selective than bupranolol, this compound’s moderate β1 preference may reduce bronchoconstriction risks in asthma patients compared to non-selective agents .

Biological Activity

5-Carboxybupranolol is a metabolite of bupranolol, a non-selective beta-blocker primarily used for cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is formed through the oxidation of bupranolol, specifically involving the conversion of a methyl group on the benzene ring to a carboxyl group. The molecular formula for this compound is , with a molar mass of approximately 271.79 g/mol. This structural modification influences its biological activity compared to its parent compound.

This compound retains the beta-adrenergic blocking properties of bupranolol but exhibits altered pharmacokinetics and dynamics. It acts primarily by:

- Inhibiting Beta-Adrenergic Receptors : Competing with catecholamines for binding at beta-1 and beta-2 receptors, leading to decreased heart rate and cardiac output.

- Modulating Inflammatory Responses : Recent studies indicate that this metabolite may also influence inflammatory pathways, potentially offering additional therapeutic benefits beyond traditional beta-blockade.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing significant cytotoxicity. The findings indicated that:

- Cytotoxic Effects : At a concentration of 100 µM, this compound reduced cell viability significantly, suggesting its potential as an anticancer agent.

- Mechanistic Insights : The compound's structure-dependent activity implies that modifications in its molecular structure can enhance or diminish its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various multidrug-resistant pathogens, including:

- Staphylococcus aureus : Demonstrating selective antimicrobial activity against resistant strains.

- Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on A549 cells.

- Results : Significant reduction in cell viability was observed, with further investigations needed to elucidate specific pathways involved in cell death.

-

Antimicrobial Study :

- Objective : To evaluate effectiveness against multidrug-resistant bacteria.

- Results : Showed promising results in inhibiting growth in resistant strains, indicating potential for development as an antimicrobial agent.

Comparative Analysis

| Property | Bupranolol | This compound |

|---|---|---|

| Structure | Non-selective beta-blocker | Metabolite with carboxyl group |

| Primary Use | Hypertension, tachycardia | Potential anticancer and antimicrobial |

| Mechanism of Action | Beta-adrenergic blockade | Similar with added effects on inflammation |

| Cytotoxicity | Moderate | Significant against cancer cells |

| Antimicrobial Activity | Limited | Effective against resistant pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.